3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a butanoic acid moiety.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a butanoic acid moiety.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid is unique due to the combination of its chloro and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10ClF3O2 |
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Molecular Weight |
266.64 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(4-10(16)17)7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17) |
InChI Key |
QJJTZARRVHQYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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